molecular formula C20H21NO3 B1225412 10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

Cat. No. B1225412
M. Wt: 323.4 g/mol
InChI Key: DAYLYXGTFXGDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a member of quinolines.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and X-ray crystal structure of acridinedione derivatives, including the specified compound, have been extensively studied. Kour et al. (2014) synthesized two acridinedione derivatives and determined their crystal structures, noting the adoption of boat and sofa conformations for the 1,4-dihydropyridine (DHP) and dione rings, respectively. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Kour et al., 2014).

Chemical Properties and Applications

Several studies have explored the unique chemical properties of acridinedione derivatives. For example, Pyrko (2021) demonstrated the use of a 10-hydroxydecahydroacridine-1,8-dione derivative as an acid-base titration indicator. This environmentally friendly synthesis offers potential applications in analytical chemistry, highlighting the versatility of acridinedione derivatives in scientific research (Pyrko, 2021).

Potential Medicinal Applications

Research on acridinedione derivatives also extends to potential medicinal applications. Singh et al. (2020) synthesized new acridinedione compounds and tested them as corrosion inhibitors, indicating their protective efficacy for N80 steel in acidic environments. This study suggests the broader applicability of acridinedione derivatives in materials science and corrosion protection (Singh et al., 2020).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of acridinedione derivatives have been a focus of several studies. Retnosari et al. (2021) synthesized vanillin derivative compounds, including acridinedione derivatives, and evaluated their antibacterial activity against various bacteria. The study found significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Retnosari et al., 2021).

properties

Product Name

10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C20H21NO3/c1-24-14-10-8-13(9-11-14)21-17-4-2-6-19(22)15(17)12-16-18(21)5-3-7-20(16)23/h8-11H,2-7,12H2,1H3

InChI Key

DAYLYXGTFXGDOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CC4=C2CCCC4=O)C(=O)CCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
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10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
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10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
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10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Reactant of Route 5
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10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Reactant of Route 6
10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

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